molecular formula C10H10N2O2S B15061841 2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide

2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide

Cat. No.: B15061841
M. Wt: 222.27 g/mol
InChI Key: BYSWJUVULRHVHS-UHFFFAOYSA-N
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Description

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide is a thioamide derivative featuring a prop-2-enamide backbone substituted with a carbamothioyl (–C(S)NH₂) group and a 2-hydroxyphenyl aromatic ring.

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C10H10N2O2S/c11-9(14)7(10(12)15)5-6-3-1-2-4-8(6)13/h1-5,13H,(H2,11,14)(H2,12,15)

InChI Key

BYSWJUVULRHVHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C(C(=O)N)C(=S)N)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2-hydroxybenzaldehyde with thiourea in the presence of a base to form the intermediate, which is then reacted with acrylamide to yield the final product . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement.

Mechanism of Action

The mechanism of action of 2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include:

Compound Name Substituents/Functional Groups Key Properties/Applications
2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide – Carbamothioyl (–C(S)NH₂)
– 2-Hydroxyphenyl
Potential hydrogen-bond donor/acceptor; possible pharmaceutical relevance
Ethyl 2-(2-cyano-2-ethoxycarbonylethenyl)amino-3-diethylaminopropenamide – Cyano (–CN)
– Ethoxycarbonyl (–COOEt)
– Diethylamino (–N(Et)₂)
High-yield synthesis (up to 96%); used in heterocyclic chemistry for ring-forming reactions
(E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide – Thiophene ring
– Methylamino (–NHCH₃)
Pharmaceutical impurity; differs in aromatic system (thiophene vs. hydroxyphenyl)
5,7-Dihydroxy-3-(2-cyano-2-ethoxycarbonylehenyl)amino-2H-1-benzopyran-2-one – Cyano
– Ethoxycarbonyl
– Benzopyranone core
High melting point (>270°C); used in fluorescence or metal-chelation studies

Key Observations :

  • Hydrogen Bonding : The 2-hydroxyphenyl group enables stronger intermolecular hydrogen bonding (vs. thiophene in ), likely increasing crystallinity and thermal stability .
Thermal Stability
  • The hydroxyphenyl analog’s melting point is expected to exceed 200°C (inferred from analogs like 13b, mp 234–235°C ), whereas thiophene-based analogs (e.g., ) may exhibit lower thermal stability due to weaker π-π stacking.

Hydrogen Bonding and Crystallography

  • Hydroxyphenyl vs. Thiophene : The 2-hydroxyphenyl group forms robust O–H···O/S hydrogen bonds, as demonstrated in graph-set analysis for similar aromatic systems . In contrast, thiophene-based analogs rely on weaker C–H···S interactions.
  • Role of Carbamothioyl: The –C(S)NH₂ group may participate in N–H···S hydrogen bonds, influencing crystal packing and solubility. This contrasts with cyano/ethoxycarbonyl groups, which prioritize dipole-dipole interactions .

Pharmacological and Industrial Relevance

  • Target Compound : The carbamothioyl group is associated with enzyme inhibition (e.g., urease), while the hydroxyphenyl moiety may confer antioxidant activity .
  • Ethoxycarbonyl Analogs: Used as intermediates in heterocyclic synthesis (e.g., benzopyranones for anticoagulant development) .
  • Thiophene Derivative : Serves as a pharmaceutical impurity, highlighting the need for structural differentiation in quality control .

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